1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene
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Overview
Description
1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, followed by the reduction of the nitro group to a nitroso group using a suitable reducing agent such as iron powder or tin chloride .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene can be compared with other indene derivatives such as:
1-Chloro-2,3-dihydro-1H-indene: Lacks the nitroso and methyl groups, resulting in different chemical reactivity and applications.
1-Methyl-2-nitroso-2,3-dihydro-1H-indene: Similar structure but without the chloro group, affecting its interaction with biological targets.
2-Nitroso-2,3-dihydro-1H-indene: Lacks both the chloro and methyl groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
61957-07-1 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-chloro-3-methyl-2-nitroso-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10ClNO/c1-6-7-4-2-3-5-8(7)9(11)10(6)12-13/h2-6,9-10H,1H3 |
InChI Key |
TXIAMSURDJIRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)Cl)N=O |
Origin of Product |
United States |
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